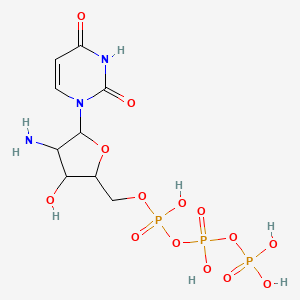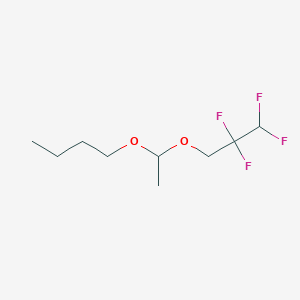![molecular formula C29H30INO12 B12081086 N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Iodoacetamido)-Doxorubicin is a derivative of the well-known chemotherapeutic agent doxorubicin. This compound is synthesized by modifying doxorubicin with an iodoacetamido group, which enhances its ability to form covalent bonds with thiol groups in proteins. This modification aims to improve the efficacy and specificity of doxorubicin in targeting cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Iodoacetamido)-Doxorubicin typically involves the reaction of doxorubicin with iodoacetamide. The process begins with the activation of the amino group on doxorubicin, followed by the introduction of the iodoacetamido group. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-(Iodoacetamido)-Doxorubicin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the compound.
化学反応の分析
Types of Reactions
N-(Iodoacetamido)-Doxorubicin undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the quinone moiety of doxorubicin.
Hydrolysis: The amide bond in the iodoacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as thiols, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of N-(Iodoacetamido)-Doxorubicin, depending on the specific reagents and conditions used. These derivatives can have different biological activities and properties.
科学的研究の応用
N-(Iodoacetamido)-Doxorubicin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and modification of biomolecules.
Biology: Employed in studies of protein interactions and modifications due to its ability to form covalent bonds with thiol groups.
Medicine: Investigated for its potential as a targeted chemotherapeutic agent with improved efficacy and reduced side effects compared to doxorubicin.
Industry: Utilized in the development of advanced drug delivery systems and diagnostic tools.
作用機序
The mechanism of action of N-(Iodoacetamido)-Doxorubicin involves the formation of covalent bonds with thiol groups in proteins, leading to the inhibition of essential cellular processes in cancer cells. The iodoacetamido group enhances the specificity of doxorubicin by targeting thiol-containing proteins, which are often overexpressed in cancer cells. This results in increased cytotoxicity and reduced resistance compared to doxorubicin alone.
類似化合物との比較
Similar Compounds
Similar compounds to N-(Iodoacetamido)-Doxorubicin include:
Iodoacetamide: A thiol-reactive compound used in protein modification and inhibition of cysteine proteases.
Doxorubicin: The parent compound, widely used as a chemotherapeutic agent.
Iodoacetate: Another thiol-reactive compound with similar properties to iodoacetamide.
Uniqueness
N-(Iodoacetamido)-Doxorubicin is unique due to its dual functionality, combining the chemotherapeutic properties of doxorubicin with the thiol-reactive properties of iodoacetamide. This enhances its ability to target cancer cells specifically and effectively, making it a promising candidate for further research and development in cancer therapy.
特性
分子式 |
C29H30INO12 |
|---|---|
分子量 |
711.5 g/mol |
IUPAC名 |
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide |
InChI |
InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34) |
InChIキー |
SAGBOHNSGVDWII-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)
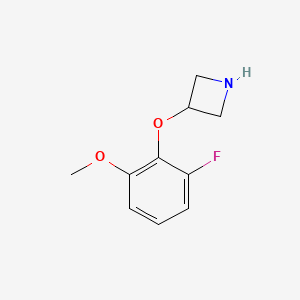
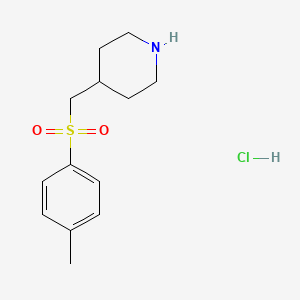
![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)


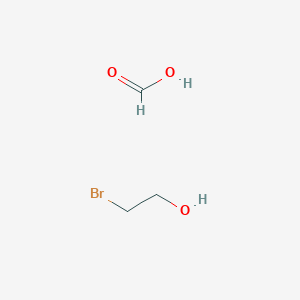

![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)

